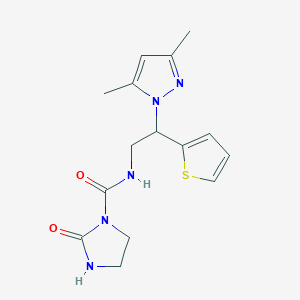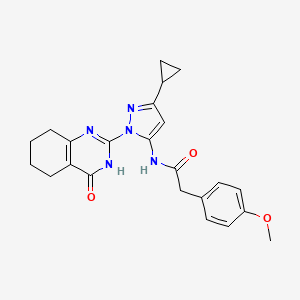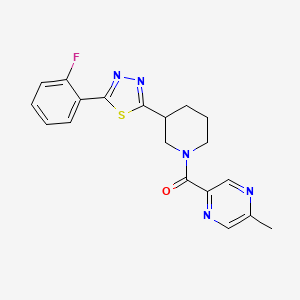![molecular formula C16H18N2O4S B2691953 1,3-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxoquinoline-4-carboxamide CAS No. 2361914-25-0](/img/structure/B2691953.png)
1,3-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxoquinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxoquinoline-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of quinoline-based compounds and has been synthesized using various methods. The purpose of
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxoquinoline-4-carboxamide is not fully understood. However, several studies have suggested that this compound acts by inhibiting various enzymes and proteins involved in cell proliferation, viral replication, and bacterial growth. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been reported to inhibit the activity of HIV-1 reverse transcriptase, an enzyme that is essential for viral replication.
Biochemical and Physiological Effects:
1,3-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxoquinoline-4-carboxamide has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been reported to inhibit the replication of various viruses such as HIV, HCV, and influenza virus. Moreover, this compound has been shown to possess antibacterial activity against various gram-positive and gram-negative bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,3-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxoquinoline-4-carboxamide in lab experiments include its potential applications in the field of medicine, its ease of synthesis, and its relatively low cost. However, the limitations of using this compound in lab experiments include its potential toxicity, its limited solubility in water, and its instability under certain conditions.
Direcciones Futuras
There are several future directions for the research on 1,3-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxoquinoline-4-carboxamide. One of the future directions is to investigate the mechanism of action of this compound in more detail. Another future direction is to explore the potential applications of this compound in the treatment of various diseases such as cancer, viral infections, and bacterial infections. Moreover, future research could focus on the development of more stable and less toxic analogs of this compound that could be used in clinical settings.
Métodos De Síntesis
The synthesis of 1,3-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxoquinoline-4-carboxamide has been reported in the literature using various methods. One of the commonly used methods involves the reaction of 2-amino-3-methylquinoline-4-carboxylic acid with methyl vinyl sulfone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is purified using column chromatography to obtain the desired compound in good yield and purity.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxoquinoline-4-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been reported to exhibit anticancer, antiviral, and antimicrobial activities. Several studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the replication of various viruses such as HIV, HCV, and influenza virus. Moreover, this compound has been reported to possess antibacterial activity against various gram-positive and gram-negative bacteria.
Propiedades
IUPAC Name |
1,3-dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxoquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-11-14(15(19)17-9-6-10-23(3,21)22)12-7-4-5-8-13(12)18(2)16(11)20/h4-8,10H,9H2,1-3H3,(H,17,19)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDVBTCWZXBGNZ-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N(C1=O)C)C(=O)NCC=CS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N(C1=O)C)C(=O)NC/C=C/S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxoquinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2691870.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide](/img/structure/B2691871.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2691872.png)

![{2-[(4-Methyl-1-piperidinyl)methyl]phenyl}methanol hydrochloride](/img/structure/B2691874.png)
![N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2691878.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dichlorophenyl)acetamide](/img/no-structure.png)



![1-[2-[Methyl(1,3-thiazol-2-ylmethyl)amino]-6-azaspiro[2.5]octan-6-yl]prop-2-en-1-one](/img/structure/B2691886.png)


![N-cycloheptyl-N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2691891.png)